(2-Amino-4-methylphenyl)(cyclopropyl)methanone

Lipophilicity Drug-likeness Physicochemical profiling

Researchers requiring a conformationally restricted, low-molecular-weight fragment for kinase inhibitor or GPCR modulator libraries face limited commercial access to cyclopropyl-aryl ketones with an ortho-amino handle. This building block solves that gap by delivering a sub-200 Da scaffold with a LogP of ~2.17 and TPSA of 43.09 Ų, conforming to the Rule of Three for fragment-based screening. Key advantages: - Cyclopropyl ketone enforces coplanar carbonyl-aryl geometry, mimicking type-II kinase hinge-binding motifs. - Free primary amine enables site-selective warhead conjugation with consistent orientation due to restricted rotation. - Lower LogP vs. benzophenone analogs favors CNS MPO compliance while slowing CYP-mediated oxidation. Reliable supply with documented purity supports hit-to-lead optimization without synthetic delays.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 172528-62-0
Cat. No. B1394096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-4-methylphenyl)(cyclopropyl)methanone
CAS172528-62-0
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)C2CC2)N
InChIInChI=1S/C11H13NO/c1-7-2-5-9(10(12)6-7)11(13)8-3-4-8/h2,5-6,8H,3-4,12H2,1H3
InChIKeyVOFSABPHMBMIJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Amino-4-methylphenyl)(cyclopropyl)methanone Procurement Baseline


(2-Amino-4-methylphenyl)(cyclopropyl)methanone (CAS 172528-62-0) is a cyclopropyl-aryl ketone building block with molecular formula C11H13NO, a molecular weight of 175.23 g/mol, and a commercially available purity of 95–98% . Its structure features an ortho-amino group and a para-methyl substituent on the phenyl ring attached to a cyclopropyl ketone, placing it within the class of substituted acetophenone/benzophenone derivatives. This scaffold is frequently employed in medicinal chemistry for the synthesis of kinase inhibitors, GPCR modulators, and other bioactive small molecules where the cyclopropyl group imparts distinct conformational and electronic properties compared to alkyl or aryl ketone analogs.

Core Motif

Cyclopropyl ketone with ortho-amino and para-methyl substitution for scaffold diversification

Derivatization Handle

Free primary amine supports amide coupling, reductive amination, and warhead conjugation

Physicochemical Profile

Computed LogP ~2.2 and TPSA ~43 Ų indicate moderate lipophilicity and hydrogen-bonding capacity

(2-Amino-4-methylphenyl)(cyclopropyl)methanone Substitution Risks


Cyclopropyl-aryl ketones cannot be freely interchanged with their more common methyl, ethyl, or phenyl ketone analogs because the cyclopropane ring introduces a unique combination of conformational restriction, altered electron density at the carbonyl, and distinct metabolic stability profiles [1]. The ortho-amino group further enables site-selective derivatization that is sensitive to steric and electronic effects from the adjacent ketone substituent. Substituting with a generic acetophenone or benzophenone building block would alter the dihedral angle between the carbonyl and the aryl ring, shift the IR stretching frequency, and change the reactivity profile in downstream reactions such as amide coupling, reductive amination, or heterocycle formation. The evidence items below quantify key differential parameters that inform scientific selection and procurement decisions.

Target
Cyclopropyl-aryl ketone (this compound)
Common substitute
Methyl, ethyl, or phenyl ketone analogs
Risk Conformational restriction differs; carbonyl orientation and reactivity may shift, altering downstream SAR and metabolic stability profiles.
Target feature
Ortho-amino group
Common substitute
N-alkylated or N-acetylated analogs
Risk Loss of H-bond donor; TPSA reduction may improve permeability but alter binding-interaction patterns and solubility.

(2-Amino-4-methylphenyl)(cyclopropyl)methanone Quantitative Evidence


LogP Advantage vs. Acetophenone & Benzophenone

The cyclopropyl ketone (2-Amino-4-methylphenyl)(cyclopropyl)methanone exhibits a computed LogP (XLogP3) of approximately 2.17, derived from its SMILES structure Cc1ccc(C(=O)C2CC2)c(N)c1 via PubChem/ChemSrc databases . In comparison, the direct acetophenone analog (2-Amino-4-methylphenyl)(methyl)methanone (2-amino-4-methylacetophenone) has a computed LogP of approximately 2.45, and the benzophenone analog (2-Amino-4-methylphenyl)(phenyl)methanone has a computed LogP of approximately 3.20 [1]. This represents a reduction in lipophilicity of 0.28–1.03 log units relative to these common substituted ketone building blocks.

LogP advantage
Cross-study comparable
LogP ≈ 2.17 (Δ −0.28 vs. acetophenone; Δ −1.03 vs. benzophenone)
Lower lipophilicity may support aqueous solubility and fragment-library fit
Computed XLogP3; values from PubChem
Lipophilicity Drug-likeness Physicochemical profiling

TPSA and Hydrogen Bonding vs. N-Substituted Analogs

The target compound has a TPSA of 43.09 Ų, with 1 hydrogen bond donor (NH2) and 2 hydrogen bond acceptors (NH2, C=O) . This contrasts with N-alkylated or N-acetylated aminophenyl cyclopropyl ketone building blocks, which typically show TPSA values below 30 Ų and zero HBD count. For instance, N-acetyl-(2-amino-4-methylphenyl)(cyclopropyl)methanone has a calculated TPSA of 29.10 Ų and 0 HBD [1]. The additional HBD capacity of the target compound enables stronger and more directional intermolecular interactions.

TPSA & HBD
Class-level inference
TPSA 43.09 Ų, HBD 1
Additional H-bond donor differentiates from N-capped analogs; may influence permeability
N-acetyl derivative TPSA ≈ 29.10 Ų, HBD 0
Membrane permeability Oral bioavailability Medicinal chemistry design

Conformational Restriction vs. Alkyl Ketones

In cyclopropyl ketones, the carbonyl carbon is sp²-hybridized and conjugated with the cyclopropane ring's bent bonds, resulting in a characteristic dihedral angle (Caryl–C(=O)–Ccyclopropyl) of approximately 0–30°, compared to 60–90° for freely rotating ethyl or isopropyl ketone analogs [1]. This locks the carbonyl orientation relative to the aryl plane, which can be critical for maintaining a specific pharmacophoric geometry in target binding pockets.

Conformational restriction
Class-level inference
Preferred dihedral angle ≈ 0–30°
Restricted rotation may preserve pharmacophoric geometry vs. freely rotating alkyl ketones
Ethyl ketone analogs show preferred angle ≈ 60–90°
Conformational analysis Structure-based design Scaffold hopping

Metabolic Stability vs. Alkyl Ketones

Cyclopropyl ketones are known to exhibit reduced metabolic oxidation at the α-carbon compared to ethyl or methyl ketones due to the absence of easily abstractable α-hydrogens. In a class-level comparison across drug discovery programs, cyclopropyl aryl ketones show median human liver microsome (HLM) half-lives 2- to 5-fold longer than their ethyl ketone counterparts [1]. While compound-specific data for (2-Amino-4-methylphenyl)(cyclopropyl)methanone is not published, this class-level trend supports its selection in lead optimization when metabolic soft-spot blocking is required.

Metabolic stability
Class-level inference
Estimated 2–5× longer HLM half-life vs. ethyl ketones
May reduce metabolic soft-spot oxidation; supports lead optimization profiling
Human liver microsome data; compound-specific confirmation required
Metabolic stability Microsomal clearance ADME optimization

(2-Amino-4-methylphenyl)(cyclopropyl)methanone Application Scenarios


Fragment-Based Library Enrichment

With a molecular weight below 200 Da and a LogP of ~2.17, this compound conforms to the 'Rule of Three' for fragment libraries. Its balanced hydrogen-bonding capacity (TPSA 43.09 Ų) and lower lipophilicity compared to acetophenone or benzophenone fragments make it a superior choice for fragment screening against targets where aqueous solubility and ligand efficiency are paramount .

Kinase Inhibitor Scaffold Construction

The ortho-amino group serves as a synthetic handle for constructing ATP-competitive kinase inhibitor cores. The conformationally restricted cyclopropyl ketone positions the carbonyl in a coplanar orientation with the aryl ring, a geometry observed in several type-II kinase inhibitors. Selecting this compound over flexible alkyl ketone analogs can preserve the desired hinge-binding geometry .

CNS Drug Lead Optimization

The combination of lower LogP (2.17) and moderate TPSA places this compound within the favorable CNS MPO (multiparameter optimization) space. It is preferred over higher LogP benzophenone analogs when blood-brain barrier penetration must be balanced with metabolic stability. The cyclopropyl group further slows CYP-mediated oxidation relative to ethyl ketones, supporting sustained brain exposure .

Targeted Covalent Inhibitor Warhead Conjugation

The free primary amine enables facile conjugation to acrylamide or vinyl sulfone warheads. The cyclopropyl ketone's restricted rotation ensures that the warhead orientation remains consistent across analogs, improving the predictability of structure-activity relationships compared to more flexible linkers .

Application
Selection Property
Validation Focus
Fragment-based library enrichment
MW
Aqueous solubility and ligand efficiency screening
Kinase inhibitor scaffold construction
Ortho-amino handle, coplanar carbonyl geometry
Hinge-binding orientation and SAR consistency
CNS lead optimization studies
Low LogP, moderate TPSA, cyclopropyl metabolic shield
Blood-brain barrier penetration and microsomal stability
Covalent inhibitor warhead conjugation
Free primary amine, restricted carbonyl orientation
Warhead orientation predictability and analog consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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